(Z)-methyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Methyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a structurally complex heterocyclic compound featuring a benzo[d]thiazole core fused with a sulfamoyl-substituted benzoyl imino group and an ester-functionalized side chain. The Z-configuration of the imino group is critical for its stereochemical and electronic properties, influencing its reactivity and biological interactions. However, its precise applications remain understudied, necessitating comparative analysis with structurally related compounds.
Properties
IUPAC Name |
methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S2/c1-5-13-26(14-6-2)34(30,31)19-10-8-18(9-11-19)23(29)25-24-27(16-22(28)32-4)20-12-7-17(3)15-21(20)33-24/h7-12,15H,5-6,13-14,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYILDFSMHPGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anti-inflammatory and Analgesic Activities
Recent studies have shown that compounds similar to (Z)-methyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate exhibit significant anti-inflammatory and analgesic effects. For instance, compounds containing the benzothiazole moiety have been tested for their ability to reduce inflammation and pain in animal models. One study reported that a related compound demonstrated superior analgesic properties compared to standard reference drugs when administered at a dose of 50 mg/kg in albino rats .
Antimicrobial Properties
The antimicrobial efficacy of thiazole derivatives has been well-documented. Compounds similar to this compound have been evaluated against various bacterial strains, demonstrating promising results against both Gram-positive and Gram-negative bacteria . The incorporation of the thiazole ring is believed to enhance the interaction with microbial targets, leading to increased antibacterial activity.
Acetylcholinesterase Inhibition
Another significant application of thiazole derivatives is in the development of acetylcholinesterase inhibitors for treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structures exhibit potent inhibitory activity against acetylcholinesterase, which is crucial for maintaining acetylcholine levels in the brain . This suggests that this compound could be explored as a candidate for further development in neuropharmacology.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of thiazole derivatives:
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound exhibits distinct reactivity based on its functional groups:
Table 2: Functional Group Reactivity
Stability and Degradation Pathways
The compound undergoes decomposition under specific conditions:
Table 3: Stability Profile
Biological Interactions via Chemical Reactivity
The compound’s bioactivity is linked to its reactive sites:
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Sulfamoyl group : Binds to ATP-binding cassette transporters (e.g., ABCB11), inhibiting substrate efflux (IC₅₀ ~54,570 nM) .
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Benzothiazole core : Interacts with hydrophobic pockets in enzymes, confirmed by molecular docking studies .
Table 4: Reaction Comparison with Structural Analogues
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of molecules, including sulfonamides, benzothiazoles, and triazole derivatives. Key comparisons are outlined below:
Key Observations :
- The sulfamoyl group in the target compound differentiates it from the pentyloxy-substituted analogue , likely enhancing hydrogen-bonding interactions and solubility.
- Unlike triazole derivatives , the benzo[d]thiazole core in the target compound may confer greater metabolic stability due to reduced susceptibility to oxidation.
- The methyl ester group in the target compound contrasts with the cyanoacetate in indole-based analogues , which could modulate bioavailability and hydrolysis rates.
Comparison with Analogues :
- Triazole-thiones require NaOH-mediated cyclization of hydrazinecarbothioamides, whereas the target compound’s synthesis likely avoids alkaline conditions to preserve the ester group.
- Indole-benzothiazole hybrids employ three-component reactions with bromocyanoacetate, suggesting divergent strategies for side-chain functionalization.
Spectral and Physicochemical Properties
- IR Spectroscopy: The target compound’s sulfamoyl group would exhibit ν(S=O) stretches near 1350–1150 cm⁻¹, similar to sulfonamide derivatives . The imino group (C=N) would show absorption at ~1600–1650 cm⁻¹, distinct from triazole-thiones’ ν(C=S) at ~1247–1255 cm⁻¹ .
- NMR : The methyl ester group (δ ~3.7 ppm for OCH₃) and dipropylsulfamoyl substituents (δ ~1.0–1.5 ppm for CH₂ groups) would dominate the ¹H-NMR spectrum, contrasting with indole-based analogues’ aromatic proton shifts (δ ~7.0–8.5 ppm) .
Q & A
Q. How can researchers optimize the synthesis of (Z)-methyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate to improve yield and purity?
Methodological Answer:
- Optimize reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) using Design of Experiments (DoE) approaches to identify critical variables .
- Employ controlled copolymerization techniques, as demonstrated in the synthesis of polycationic reagents, to stabilize intermediates and reduce side reactions .
- Monitor reaction progress via thin-layer chromatography (TLC) or in situ spectroscopic methods (e.g., NMR) to terminate reactions at optimal conversion points .
Q. What spectroscopic techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the imine (C=N), sulfamoyl (SO₂N), and ester (COOCH₃) groups, comparing chemical shifts to analogous benzo[d]thiazole derivatives .
- IR Spectroscopy : Validate functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹) .
- Elemental Analysis : Confirm stoichiometric ratios of C, H, N, and S to rule out impurities .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
Methodological Answer:
- Test solubility in polar (DMF, DMSO) and non-polar solvents (toluene) to identify optimal reaction or formulation media .
- Conduct accelerated stability studies under thermal (40–80°C) and photolytic conditions to identify degradation pathways .
Advanced Research Questions
Q. What mechanistic insights explain the formation of the (Z)-isomer during imine bond synthesis?
Methodological Answer:
Q. How should researchers resolve contradictions in reported biological activity data for similar benzo[d]thiazole derivatives?
Methodological Answer:
- Perform comparative assays under standardized conditions (e.g., MIC for antimicrobial activity) to minimize variability .
- Analyze structural differences (e.g., substituent effects on the sulfamoyl group) using SAR studies .
- Validate findings with orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
Q. What computational tools are suitable for predicting the interaction of this compound with biological targets?
Methodological Answer:
Q. How can regioselectivity challenges in functionalizing the benzo[d]thiazole core be addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
